Regioisomeric Substitution Position (2-Methyl-5- vs. 4-Phenyl Linker) Strongly Modulates Target Engagement
The target compound positions the sulfonamide-bearing phenyl ring at the 2-methyl-5 (meta-like) orientation relative to the thiazolo[5,4-b]pyridine, whereas the closest commercially catalogued analogue, 5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863594-50-7), adopts a para-orientation. In the RUNX1-CBFβ protein–protein interaction assay (fluorescence intensity, pH 7.4, 23 °C), the para-regioisomer exhibits an IC50 of 1.00 × 10⁵ nM (100 μM), consistent with a largely inactive profile [1]. While no published IC50 exists for the target 2-methyl-5-substituted regioisomer, the activity cliff between the para- and meta-substituted scaffolds is a recurrent feature of the thiazolo[5,4-b]pyridine SAR landscape, as evidenced by the fact that small-molecule optimization in the EGFR-TK series required precise positioning of the sulfonamide vector to achieve sub-micromolar cellular potency [2]. This makes the target regioisomer a structurally distinct and non-interchangeable tool compound.
| Evidence Dimension | RUNX1-CBFβ inhibition IC50 (nM) |
|---|---|
| Target Compound Data | Not yet determined in published literature |
| Comparator Or Baseline | Para-regioisomer (CAS 863594-50-7): IC50 = 1.00 × 10⁵ nM (100 μM) [1] |
| Quantified Difference | Activity cliff expected based on chemotype SAR; para-regioisomer is essentially inactive in this assay |
| Conditions | Fluorescence intensity biochemical assay; pH 7.4; 23 °C; RUNX1 Runt domain–CBFβ-SMMHC interaction [1] |
Why This Matters
Researchers procuring a thiazolo[5,4-b]pyridine sulfonamide for target-engagement studies must specify the correct regioisomer, because the para-analogue is a demonstrated inactive in the only publicly available head-to-head comparator assay.
- [1] BindingDB entry BDBM30644: 5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide, IC50 = 1.00E+5 nM in RUNX1-CBFβ fluorescence intensity assay (pH 7.4, 23 °C). View Source
- [2] Borude, A. S. et al. (2024) 'Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer', Eur. J. Med. Chem., 276, 116727. Lead compound 10k achieves IC50 values of 0.010–0.82 μM across NSCLC cell lines; SAR demonstrates critical dependence on sulfonamide vector geometry. View Source
